Carveol

Antimicrobial Resistance Essential Oil Components Gram-negative and Gram-positive Bacteria

Carveol (CAS 99-48-9) is a monocyclic monoterpenoid alcohol, structurally characterized as p-mentha-6,8-dien-2-ol, with a molecular formula of C₁₀H₁₆O. It exists in multiple stereoisomeric forms, including (R)-carveol and (S)-carveol, which exhibit distinct sensory and biological properties.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 99-48-9
Cat. No. B046549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarveol
CAS99-48-9
Synonyms2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol;  p-Mentha-6,8-dien-2-ol;  -Methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol;  2-Methyl-5-isopropenyl-2-cyclohexen-1-ol;  5-Isopropenyl-2-methyl-2-cyclohexen-1-ol;  5-Isopropenyl-2-methylcyclohex-2-enol;  NSC 6831
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1O)C(=C)C
InChIInChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3
InChIKeyBAVONGHXFVOKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
soluble in alcohol
1 ml in 1 ml 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Carveol (CAS 99-48-9): A Monoterpenoid Alcohol with Differentiated Antimicrobial, Vasorelaxant, and Hepatoprotective Profiles


Carveol (CAS 99-48-9) is a monocyclic monoterpenoid alcohol, structurally characterized as p-mentha-6,8-dien-2-ol, with a molecular formula of C₁₀H₁₆O. It exists in multiple stereoisomeric forms, including (R)-carveol and (S)-carveol, which exhibit distinct sensory and biological properties [1]. Naturally occurring in spearmint essential oil and derived from the oxidation of limonene, carveol is a key intermediate in monoterpene biosynthesis pathways . Its possession of a hydroxyl group distinguishes it structurally from related monoterpenes like limonene and carvone, conferring a unique combination of antimicrobial, vasorelaxant, and hepatoprotective activities that are not uniformly shared by its closest analogs [2].

Carveol (CAS 99-48-9): Why Generic Substitution with Menthol, Limonene, or Perillyl Alcohol Fails for Targeted Applications


The assumption that carveol, menthol, limonene, and perillyl alcohol are functionally interchangeable due to their shared monoterpenoid core is scientifically unfounded. Carveol's distinct pharmacological fingerprint is dictated by specific structural features—a secondary alcohol group on a p-menthadiene ring—which directly influences its interaction with biological targets. For instance, carveol demonstrates superior vasorelaxant potency compared to limonene in vascular smooth muscle assays [1], and its unique metabolism by CYP2C9/2C19 yields carveol as a specific, stereospecific oxidation product of limonene, unlike the broader metabolic fate of other monoterpenes [2]. Furthermore, carveol exhibits a distinct antimicrobial efficacy ranking against common pathogens, positioning it between the more potent citronellol and the less active carvone [3]. Substitution risks not only reduced efficacy but also the loss of carveol-specific benefits, such as its potent Nrf2-mediated hepatoprotection, which has not been demonstrated to the same extent for its analogs [4].

Carveol (CAS 99-48-9): Quantified Differentiation in Antimicrobial Potency, Time-Kill Kinetics, Vasorelaxant Activity, Hepatic Metabolism, and Stereospecific Biosynthesis


Antimicrobial Activity Ranking: Carveol's Intermediate Potency Against E. coli and S. aureus Compared to Citronellol and Carvone

In a direct comparative study against Escherichia coli and Staphylococcus aureus, carveol demonstrated a ranked antimicrobial efficacy that was significantly lower than citronellol but higher than carvone [1]. This positions carveol as a specific option when an intermediate level of antimicrobial activity is desired, distinct from the stronger action of citronellol or the weaker effect of carvone.

Antimicrobial Resistance Essential Oil Components Gram-negative and Gram-positive Bacteria

Time-Kill Kinetics: Carveol Achieves a 6-Log CFU Reduction Against Bacteria in 2 Hours at 4x MIC

A systematic review of carveol's antimicrobial activity highlights its rapid bactericidal effect. In time-kill assays, carveol at a concentration of 4 times its MIC achieved a 6-log reduction in colony-forming units (CFU) within 2 hours [1]. This rapid kill rate is a key performance indicator for selecting carveol as an active agent in applications requiring fast-acting antimicrobial action.

Bactericidal Kinetics Time-Kill Assay Biofilm Disruption

Vasorelaxant Potency: Carveol Exhibits Higher Potency Than Limonene and Perillyl Alcohol on BayK-8644-Induced Contractions

In isolated rat aorta preparations, carveol demonstrated significantly greater pharmacological potency than both limonene and perillyl alcohol in inhibiting contractions induced by the calcium channel agonist BayK-8644 [1]. This effect was observed in endothelium-denuded preparations, where the order of pharmacological potency on electrochemical coupling was carveol > perillyl alcohol > limonene. This indicates that carveol's specific hydroxyl group position is critical for its enhanced vasorelaxant activity.

Vascular Smooth Muscle Monoterpene Pharmacology Structure-Activity Relationship

Hepatic Metabolism: Carveol is a Specific Stereospecific Product of (R)-Limonene Oxidation by CYP2C9/2C19, Distinct from Perillyl Alcohol

Carveol is not merely a structural analog but a specific metabolite of limonene. Incubation of (R)-limonene with human liver microsomes yields (+)-trans-carveol via 6-hydroxylation, a reaction catalyzed primarily by CYP2C9 and CYP2C19 [1]. This contrasts with perillyl alcohol, which is formed via 7-hydroxylation and is the more extensive metabolite. Furthermore, the biosynthetic reaction is stereospecific: (R)-limonene 6-monooxygenase (CYP2C9) produces (+)-trans-carveol with over 95% yield, while (S)-limonene is not a substrate [2]. This establishes carveol as a distinct, biologically derived compound with a defined metabolic origin.

Cytochrome P450 Drug Metabolism Stereoselectivity

Hepatoprotection: Carveol Activates Nrf2 and Protects Against Acetaminophen-Induced Liver Injury In Vivo

In a mouse model of acetaminophen (APAP)-induced hepatotoxicity, carveol administration significantly mitigated liver damage by activating the Nrf2-mediated antioxidant response [1]. Carveol treatment reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key markers of liver injury, and decreased histopathological signs of necrosis and inflammation. This protective effect was linked to the nuclear translocation of Nrf2, a master regulator of antioxidant and cytoprotective genes, a mechanism not uniformly demonstrated or quantified for carveol's analogs in this specific model.

Nrf2 Activation Hepatotoxicity Acetaminophen Overdose

Carveol (CAS 99-48-9): Prioritized Research and Industrial Application Scenarios Based on Differentiated Evidence


Preclinical Research on Targeted Antimicrobial Strategies for Biofilm-Associated Infections

The combination of carveol's defined, intermediate antimicrobial potency [1] and its rapid bactericidal kinetics (6-log reduction at 4x MIC in 2 hours) [2] makes it a strong candidate for preclinical studies evaluating new treatments for biofilm-associated infections, such as those caused by Staphylococcus aureus on medical devices. Its ability to rapidly kill bacteria and cause membrane disruption [1] can be compared directly to slower-acting or more potent agents to optimize combination therapies.

Investigational Studies on Vasorelaxant Mechanisms and Cardiovascular Therapeutics

For academic and pharmaceutical research exploring novel vasodilatory agents, carveol offers a distinct advantage due to its higher vasorelaxant potency on BayK-8644-induced contractions compared to limonene and perillyl alcohol [3]. Studies focused on calcium channel modulation, particularly those involving L-type calcium channels, can leverage carveol as a selective tool compound to dissect structure-activity relationships and investigate therapeutic potential for hypertension or other vascular disorders.

In Vivo Studies on Nrf2-Mediated Hepatoprotection and Oxidative Stress Mitigation

Researchers investigating mechanisms of drug-induced liver injury (DILI) or oxidative stress should prioritize carveol due to its validated in vivo hepatoprotective effects via Nrf2 activation [4]. The compound's ability to significantly reduce ALT/AST levels and hepatic necrosis in an APAP-overdose model provides a robust, reproducible platform for studying Nrf2-targeted therapies, comparative efficacy against other Nrf2 activators, or the role of monoterpenes in chemoprevention.

Biotechnological Production of High-Value Chiral Terpenoid Intermediates

In industrial biotechnology, carveol's role as a specific, stereospecific product of limonene oxidation is a key differentiator [5]. Biocatalytic processes using CYP2C9/2C19 or engineered microbial systems can produce high-purity (+)-trans-carveol from (R)-limonene with yields exceeding 95% [5]. This makes carveol an attractive target for the sustainable, high-yield production of chiral terpenoids, serving as a precursor for valuable flavors, fragrances, or pharmaceuticals, distinct from non-stereospecific chemical synthesis routes.

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